sec-Hexadecylnaphthalene
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Overview
Description
sec-Hexadecylnaphthalene: is an organic compound with the molecular formula C26H40 It is a derivative of naphthalene, where a hexadecyl group is attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sec-Hexadecylnaphthalene typically involves the alkylation of naphthalene with a hexadecyl halide under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: sec-Hexadecylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
sec-Hexadecylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sec-Hexadecylnaphthalene involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Hexadecylnaphthalene
- Octadecylnaphthalene
- Dodecylnaphthalene
Comparison: sec-Hexadecylnaphthalene is unique due to its specific alkyl chain length and position of substitution on the naphthalene ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications compared to its analogs .
Properties
CAS No. |
94247-63-9 |
---|---|
Molecular Formula |
C26H40 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
1-hexadecan-2-ylnaphthalene |
InChI |
InChI=1S/C26H40/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-23(2)25-22-17-20-24-19-15-16-21-26(24)25/h15-17,19-23H,3-14,18H2,1-2H3 |
InChI Key |
YRKSLYAWOBZISP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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